1-ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
1-ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic quinolinone derivative featuring a 1,2,4-oxadiazole moiety substituted with a meta-tolyl (3-methylphenyl) group. Structurally, it comprises a quinolin-4(1H)-one core with an ethyl group at position 1, a methyl group at position 6, and a 1,2,4-oxadiazole ring at position 3. The oxadiazole’s meta-tolyl substituent distinguishes it from analogs with alternative aryl groups.
Properties
IUPAC Name |
1-ethyl-6-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-4-24-12-17(19(25)16-11-14(3)8-9-18(16)24)21-22-20(23-26-21)15-7-5-6-13(2)10-15/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFRJGVURUKGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound belonging to the quinoline family, integrated with a 1,2,4-oxadiazole moiety. This structural combination is significant due to the diverse biological activities associated with both quinoline and oxadiazole derivatives. Recent studies have highlighted their potential in various therapeutic areas, particularly in anticancer and antimicrobial activities.
The biological activity of compounds like this compound is often attributed to their ability to interact with specific biological targets. The oxadiazole ring is known for its role in inhibiting key enzymes and proteins involved in cancer cell proliferation. Mechanisms include:
- Inhibition of Enzymes : Compounds that incorporate oxadiazole structures can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .
- Targeting Kinases : The quinoline component may enhance binding to kinase receptors, further disrupting cellular signaling pathways involved in cancer progression .
Biological Activity Overview
The following table summarizes the biological activities reported for similar compounds within the same class:
Case Studies and Research Findings
Several studies have investigated the biological activity of oxadiazole derivatives similar to this compound. Notable findings include:
- Anticancer Efficacy : A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values ranging from 10 to 50 µM. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Antimicrobial Properties : In vitro studies showed that similar quinoline-linked oxadiazole compounds demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. Minimum inhibitory concentrations (MICs) were reported as low as 12.5 µg/mL .
- Anti-inflammatory Effects : Research indicated that compounds with oxadiazole scaffolds can significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential for treating inflammatory diseases .
Scientific Research Applications
Anticancer Properties
Numerous studies have demonstrated that compounds containing the oxadiazole structure exhibit significant anticancer activities. Specifically, derivatives of 1,3,4-oxadiazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including telomerase inhibition and apoptosis induction.
- Telomerase Inhibition : Research indicates that certain oxadiazole derivatives can inhibit telomerase activity in cancer cells. For instance, a series of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole derivatives were synthesized and tested against several cancer cell lines, showing promising telomerase inhibitory effects .
- Cell Line Studies : In vitro studies have assessed the efficacy of oxadiazole derivatives against various cancer types. For example, a compound similar to 1-ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one was evaluated against HepG2 (liver cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells, demonstrating significant antiproliferative activity with IC50 values in the low micromolar range .
Antimicrobial Activity
The oxadiazole ring system is also associated with antimicrobial properties. Various studies have reported that oxadiazole derivatives exhibit antibacterial and antifungal activities. For instance, compounds with similar structural features have been shown to inhibit the growth of pathogenic bacteria and fungi by disrupting their cellular processes .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that can include cyclization and functionalization processes. The structure activity relationship (SAR) studies indicate that modifications on the quinoline or oxadiazole moieties can significantly influence biological activity.
Key Findings from SAR Studies :
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic rings can enhance or diminish anticancer activity. For example, compounds with methyl or methoxy substituents generally exhibit improved potency compared to those with halogen substituents .
- Quinoline Derivatives : The incorporation of different substituents on the quinoline core has been linked to varying degrees of cytotoxicity against cancer cell lines. Certain configurations have shown synergistic effects when combined with oxadiazole units .
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest analogs include:
- Substituent Effects: The m-tolyl group in the target compound introduces moderate electron-donating effects (via methyl), enhancing lipophilicity compared to electron-withdrawing groups like 4-nitrophenyl . This may improve membrane permeability in biological systems. The 4-(trifluoromethyl)phenyl analog () exhibits stronger electron-withdrawing effects and metabolic stability due to fluorine atoms, but reduced solubility compared to the target compound . 4-Phenoxyphenyl derivatives () demonstrate balanced electronic properties and solubility, attributed to the polar ether linkage .
Analytical Characterization
All compounds were characterized via:
Q & A
Basic: What safety precautions are recommended when handling this compound in laboratory settings?
Answer:
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, and inhalation) based on available safety data. Key precautions include:
- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.
- Work in a fume hood to minimize inhalation exposure .
- Avoid skin contact; in case of exposure, wash thoroughly with water and seek medical advice .
- Store in a cool, dry, well-ventilated area, segregated from incompatible substances.
Basic: What synthetic routes are used to prepare quinolin-4(1H)-one derivatives with 1,2,4-oxadiazole substituents?
Answer:
Common methods involve cyclocondensation and functional group transformations:
- Cyclization : React ethyl carboxylates with amino-oxadiazole precursors in ethanol or DMF under reflux (e.g., thiocarbohydrazide for triazole formation) .
- Oxadiazole formation : Use nitrile intermediates with hydroxylamine in basic conditions to form the 1,2,4-oxadiazole ring .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product .
Advanced: How can discrepancies in NMR spectral data during structural characterization be resolved?
Answer:
Discrepancies often arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:
- Multi-nuclear NMR : Acquire , DEPT-135, and 2D spectra (HSQC, HMBC) to confirm connectivity .
- Cross-validation : Compare experimental data with computed NMR shifts (DFT calculations) .
- Alternative techniques : Use X-ray crystallography (SHELX refinement ) or HRMS for molecular formula confirmation .
Advanced: What computational strategies predict the compound’s binding affinity to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PD-1/PD-L1 ).
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS/AMBER) under physiological conditions.
- QSAR models : Corlate substituent effects (e.g., m-tolyl group) with activity using descriptors like logP and polar surface area .
Basic: What analytical techniques confirm structural integrity?
Answer:
- NMR spectroscopy : and NMR to verify substituent positions and ring systems .
- HRMS : Confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve absolute configuration using SHELXL .
- FTIR : Identify carbonyl (C=O, ~1650 cm) and oxadiazole (C=N, ~1600 cm) stretches .
Advanced: How can reaction yields be optimized during multi-step synthesis?
Answer:
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for cyclization steps to enhance reactivity .
- Catalysis : Employ Cu(I) or Pd catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
Advanced: What methodologies assess the compound’s acid-base properties (pKa) in non-aqueous solvents?
Answer:
- Potentiometric titration : Use tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol or DMF. Measure half-neutralization potentials (HNPs) to calculate pKa .
- UV-Vis spectroscopy : Monitor protonation-dependent absorbance shifts in buffered solutions.
- DFT calculations : Predict pKa using solvent-implicit models (e.g., COSMO-RS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
